molecular formula C11H15ClO4S B1444005 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride CAS No. 1018271-73-2

3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride

Cat. No.: B1444005
CAS No.: 1018271-73-2
M. Wt: 278.75 g/mol
InChI Key: VEVIJEFDTMSMNX-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride (CAS 1018271-73-2) is a specialized organic building block with the molecular formula C 11 H 15 ClO 4 S and a molecular weight of 278.75 g/mol . This compound belongs to the chemical class of sulfonyl halides, which are characterized by a sulfonyl group (>S(=O) 2 ) singly bonded to a halogen atom . The sulfonyl chloride functional group is highly reactive and serves as a versatile intermediate in organic synthesis, particularly for the introduction of the sulfonyl moiety. The core research value of this reagent lies in its application as a key electrophile for the synthesis of sulfonamides and sulfonate esters. It reacts efficiently with nucleophiles, such as amines and alcohols . Reaction with amines is a primary pathway to create sulfonamide derivatives, which are a prominent structural feature in many pharmaceuticals, agrochemicals, and materials science compounds . The 4-ethoxyphenoxypropyl side chain may impart specific steric or electronic properties to the resulting molecules, potentially influencing their biological activity or material characteristics. Researchers can leverage this reagent to functionalize molecules, create novel chemical libraries for drug discovery, or develop polymeric materials through cross-linking reactions, a process known for chlorosulfonated alkanes . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(4-ethoxyphenoxy)propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO4S/c1-2-15-10-4-6-11(7-5-10)16-8-3-9-17(12,13)14/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVIJEFDTMSMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Sulfonic Acid Derivative

A reliable method is the chlorination of the sulfonic acid intermediate using POCl₃ or PCl₅ under controlled temperature and time conditions:

Parameter Condition Notes
Chlorinating Agent POCl₃ or PCl₅ Excess used to drive reaction
Temperature 80–130 °C Optimal range for chlorination
Reaction Time 2–4 hours Ensures complete conversion
Work-up Quenching with water to remove excess chlorinating agent Protects product integrity

This method yields the sulfonyl chloride with high purity without requiring complex purification steps, making it economical and scalable.

Etherification to Introduce 4-Ethoxyphenoxy Group

The 4-ethoxyphenoxy moiety can be introduced by reacting the sulfonyl chloride intermediate with 4-ethoxyphenol or its derivatives under basic conditions. Typical conditions include:

  • Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Base catalysts like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.
  • Controlled temperature to optimize yield and minimize side reactions.

This step is crucial to ensure the selective formation of the ether linkage without affecting the sulfonyl chloride functionality.

Alternative Synthetic Routes and Innovations

Recent patent literature and research highlight alternative approaches to improve safety, yield, and scalability:

  • Stepwise chlorination and cyclization: Some methods involve initial chlorination of a precursor compound followed by cyclization to form sulfonyl intermediates, which are then converted to sulfonyl chlorides.
  • Use of sulfonyl azide intermediates: Though more relevant to sulfonyl azides, these methods inform safer and more controlled preparation of sulfonyl derivatives by employing mild conditions and avoiding hazardous reagents.
  • Solvent and reagent optimization: Selecting solvents like methylene dichloride or ethylene dichloride and controlling molar ratios of reagents enhances reaction efficiency and product purity.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Chlorination POCl₃ or PCl₅, 80–130 °C, 2–4 h Conversion of sulfonic acid to sulfonyl chloride
2 Etherification 4-Ethoxyphenol, base (NaOH/K₂CO₃), DMF/DMSO Formation of 4-ethoxyphenoxy ether linkage
3 Work-up and Purification Quenching with water, extraction Removal of excess reagents, isolation of pure product

Research Findings and Practical Considerations

  • Reaction Efficiency: Chlorination under the specified conditions yields high-purity sulfonyl chloride without extensive purification, reducing production costs.
  • Safety: The use of POCl₃ and PCl₅ requires careful handling due to their corrosive and toxic nature; however, controlled temperature and quenching steps mitigate risks.
  • Solubility: The ethoxy substituent improves the solubility of the final compound in organic solvents, facilitating downstream applications.
  • Scalability: The described methods are amenable to industrial-scale synthesis due to their simplicity and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: Commonly reacts with nucleophiles to form sulfonamide derivatives.

    Hydrolysis: Reacts with water to form sulfonic acid and hydrochloric acid.

    Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Catalysts: Bases such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Sulfonamides: Formed through substitution reactions with amines.

    Sulfonic Acids: Formed through hydrolysis.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Reagent in Chemical Reactions: Utilized in various organic transformations.

Biology and Medicine:

    Pharmaceutical Research: Investigated for potential therapeutic applications.

    Biochemical Studies: Used in the study of enzyme mechanisms and protein interactions.

Industry:

    Material Science: Employed in the development of new materials with specific properties.

    Chemical Manufacturing: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Key Comparisons :

  • Backbone Length : Propane derivatives (e.g., target compound) offer greater conformational flexibility than ethane analogs.
  • Heterocyclic Moieties : The oxan-4-yl group (tetrahydropyran) introduces stereochemical complexity and improves aqueous solubility .
  • Dual Functional Groups : The dimethylsulfamoyl derivative (219.24 g/mol) enables multifunctional reactivity, though its lower molecular weight may limit steric stability .

Physicochemical and Commercial Considerations

Reactivity and Stability

  • Sulfonyl chlorides with electron-donating groups (e.g., OCH₃, OCH₂CH₃) are less reactive toward nucleophiles than electron-deficient analogs (e.g., Cl-substituted) .
  • highlights standard precautions: "For research and development use only" .

Commercial Availability

  • Pricing : Chloro-methyl derivatives command higher prices ($730/g for 1g) compared to methoxy analogs, likely due to synthetic challenges .
  • Lead Times : Most suppliers (e.g., Moldb) require 1–3 weeks for synthesis and delivery .

Biological Activity

3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The sulfonyl chloride functional group is known for its reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride can be represented as follows:

  • Molecular Formula : C12H15ClO3S
  • Molecular Weight : 274.76 g/mol

Table 1: Structural Features

FeatureDescription
Sulfonyl Group-SO2Cl
Ethoxy Group-OCH2CH3
Propane Backbone-C3H7

The biological activity of 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride is largely attributed to its ability to interact with various biomolecules, particularly proteins and enzymes. The sulfonyl chloride group can act as an electrophile, enabling it to form covalent bonds with nucleophilic sites in proteins. This reactivity can lead to modulation of protein function and cellular signaling pathways.

Potential Targets

  • Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : The compound could interact with neurotransmitter receptors, influencing neural signaling.

Cellular Effects

Research indicates that this compound may influence several cellular processes:

  • Cell Proliferation : Studies have shown that sulfonyl chlorides can affect cell growth and division.
  • Apoptosis : There is evidence suggesting that 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride may induce apoptosis in certain cancer cell lines by activating caspase pathways.

Case Study: Anticancer Activity

In a study investigating the anticancer properties of various sulfonyl chlorides, 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride demonstrated significant cytotoxicity against human cancer cell lines. The compound was found to induce apoptosis through the activation of intrinsic pathways, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in cancer cells
Enzyme InteractionPotential inhibition of key enzymes
Cell ProliferationModulates growth in specific cells

Q & A

Q. What are the key considerations for synthesizing 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride in a laboratory setting?

Synthesis typically involves sulfonation of a propane-1-sulfonyl chloride precursor with 4-ethoxyphenoxy derivatives. A common methodology includes:

  • Reacting 3-chloropropane-1-sulfonyl chloride with 4-ethoxyphenol under anhydrous conditions in dichloromethane (DCM) at 0–5°C for controlled substitution .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Confirming purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., δ 1.35 ppm for ethoxy CH3, δ 4.02 ppm for phenoxy protons) .

Q. How can researchers ensure the stability of 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride during storage?

  • Store in airtight, amber glass containers under inert gas (argon/nitrogen) to prevent hydrolysis.
  • Maintain temperatures below –20°C in a desiccator with silica gel to avoid moisture ingress .
  • Monitor degradation via periodic FTIR analysis (e.g., S=O stretching at 1360–1380 cm⁻¹) .

Q. What spectroscopic techniques are recommended for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm ethoxyphenoxy and sulfonyl chloride moieties.
  • FTIR : Peaks at 1170–1190 cm⁻¹ (S-O-C) and 1370 cm⁻¹ (S=O) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~289.7 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

  • Solvent Selection : Use DCM or THF to enhance solubility of intermediates while reducing side reactions (e.g., hydrolysis) .
  • Temperature Control : Maintain reaction below 10°C to suppress competing pathways like over-sulfonation.
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for improved regioselectivity in phenoxy substitution .

Table 1 : Optimization Parameters and Byproduct Yields

ParameterCondition 1Condition 2Condition 3
SolventDCMTHFToluene
Temperature (°C)0–510–1525
Byproduct Yield5%12%28%

Q. How should researchers address contradictory data in computational vs. experimental reactivity studies?

  • Case Example : Discrepancies in predicted vs. observed electrophilic reactivity at the sulfonyl chloride group.
    • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model charge distribution and compare with experimental Hammett substituent constants .
    • Resolution : Adjust computational models to account for solvent effects (e.g., PCM for DCM) and steric hindrance from the ethoxyphenoxy group .

Q. What strategies mitigate hazards during large-scale handling of this compound?

  • Safety Protocols :
    • Use explosion-proof equipment and grounding to prevent static discharge (H241: Heating may cause fire/explosion) .
    • Implement secondary containment for spills and neutralize residues with sodium bicarbonate slurry .
  • Environmental Precautions : Treat waste with activated carbon before disposal to reduce aquatic toxicity (H400: Hazardous to aquatic life) .

Methodological Challenges

Q. How can researchers resolve low yields in coupling reactions involving this sulfonyl chloride?

  • Root Cause Analysis : Hydrolysis of the sulfonyl chloride group under aqueous conditions.
  • Solution : Conduct reactions under strict anhydrous conditions (e.g., molecular sieves) and use non-nucleophilic bases (e.g., DIPEA) to scavenge HCl .

Q. What advanced techniques validate the compound’s reactivity in nucleophilic substitution reactions?

  • Kinetic Studies : Monitor reaction progress via in situ ¹H NMR to track intermediate formation.
  • Isotopic Labeling : Use ³⁵S-labeled sulfonyl chloride to trace substitution pathways .

Data Interpretation

Table 2 : Comparative Stability in Solvents (25°C)

SolventDegradation Rate (%/hour)Major Degradation Product
DCM0.2None
Acetonitrile0.5Hydrolyzed sulfonic acid
Water98.0Sulfonic acid

Key Insight : Hydrolysis accelerates in polar protic solvents due to nucleophilic attack by water .

Research Gaps and Future Directions

  • Unresolved Issue : Limited data on photostability under UV light.
    • Proposed Study : Conduct accelerated photodegradation tests (e.g., ISO 4892-2) with UVA/UVB exposure .
  • Therapeutic Potential : Explore derivatization into sulfonamides for enzyme inhibition assays (e.g., carbonic anhydrase) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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